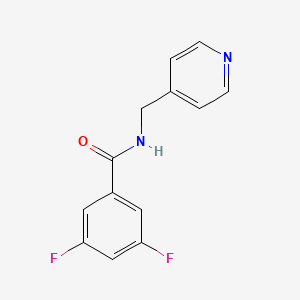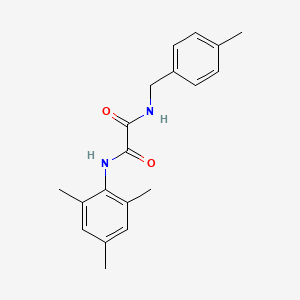
N-mesityl-N'-(4-methylbenzyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-mesityl-N'-(4-methylbenzyl)ethanediamide, also known as MMBENZA, is a chemical compound that is widely used in scientific research. It is a member of the class of compounds known as benzamides, which have been shown to have a variety of biological activities. MMBENZA has been shown to have potential applications in the fields of medicine, agriculture, and materials science.
科学研究应用
N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have potential applications in a variety of scientific research fields. In the field of medicine, N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have potential as a treatment for cancer and other diseases. In the field of agriculture, N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have potential as a herbicide and insecticide. In the field of materials science, N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have potential as a polymer additive.
作用机制
The mechanism of action of N-mesityl-N'-(4-methylbenzyl)ethanediamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. It has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory molecules in the body, which can help to reduce pain and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One advantage of using N-mesityl-N'-(4-methylbenzyl)ethanediamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have a variety of biological activities, which makes it a useful tool for studying various biological processes. However, one limitation of using N-mesityl-N'-(4-methylbenzyl)ethanediamide in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving N-mesityl-N'-(4-methylbenzyl)ethanediamide.
未来方向
There are several future directions for research involving N-mesityl-N'-(4-methylbenzyl)ethanediamide. One area of research could be to further investigate its potential as a treatment for cancer and other diseases. Another area of research could be to investigate its potential as a herbicide and insecticide in the field of agriculture. In addition, further studies could be conducted to better understand its mechanism of action and to identify potential side effects. Overall, N-mesityl-N'-(4-methylbenzyl)ethanediamide is a promising compound that has potential applications in a variety of scientific research fields.
合成方法
The synthesis of N-mesityl-N'-(4-methylbenzyl)ethanediamide involves the reaction of 4-methylbenzylamine with mesityl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with ethylenediamine to form the final compound. The synthesis of N-mesityl-N'-(4-methylbenzyl)ethanediamide is a relatively straightforward process, and the compound can be obtained in high yields.
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12-5-7-16(8-6-12)11-20-18(22)19(23)21-17-14(3)9-13(2)10-15(17)4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFYLMHYTUDNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6874194 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5110280.png)
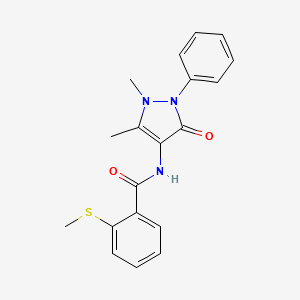
![2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5110299.png)


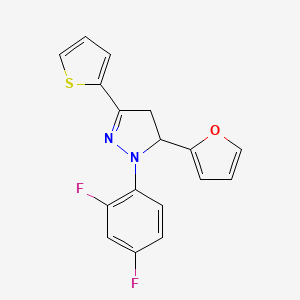
![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)
![N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5110322.png)
![5-methyl-2-(4-nitrophenyl)-4-({[(1-propionyl-4-piperidinyl)methyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5110329.png)
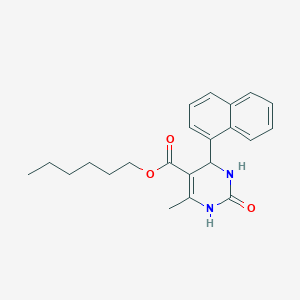
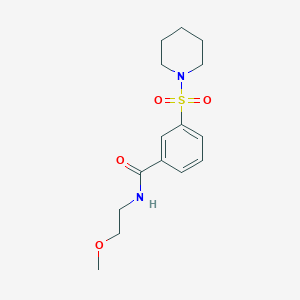
![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)
![1-{2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5110362.png)
